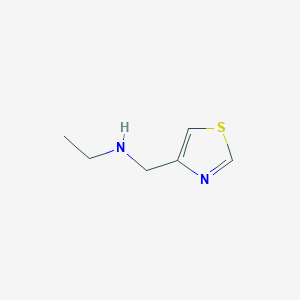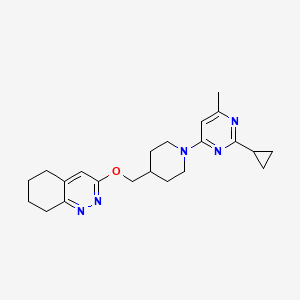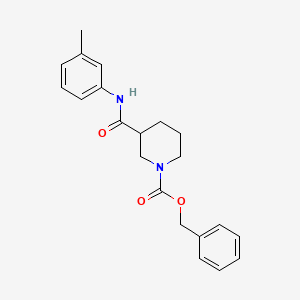
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate is not fully understood, but it is believed to act as a modulator of the dopaminergic system in the brain. It has been shown to increase the levels of dopamine in the nucleus accumbens, a region of the brain that is involved in reward and addiction. This compound also interacts with other neurotransmitter systems, including the opioid and serotonin systems, which may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which may contribute to its anti-addictive effects. It also increases the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, there are also some limitations to its use in lab experiments. It has been shown to have some toxicity in animal models, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate. One area of focus is the development of more potent and selective analogs of this compound that may have improved therapeutic properties. Another area of focus is the investigation of the long-term effects of this compound on the brain and other organs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of pain, addiction, and psychiatric disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-addictive effects, and it may also have antidepressant properties. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound will focus on the development of more potent and selective analogs, investigation of its long-term effects, and a deeper understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate involves the reaction of piperidine with benzyl chloroformate, followed by the reaction of the resulting intermediate with m-tolyl isocyanate. The final product is obtained after purification using column chromatography. The synthesis of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
Benzyl 3-(m-tolylcarbamoyl)piperidine-1-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to have analgesic effects in animal models of pain, and it also exhibits anti-addictive properties by reducing the reinforcing effects of drugs of abuse. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
benzyl 3-[(3-methylphenyl)carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-7-5-11-19(13-16)22-20(24)18-10-6-12-23(14-18)21(25)26-15-17-8-3-2-4-9-17/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHTWYKGASGUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

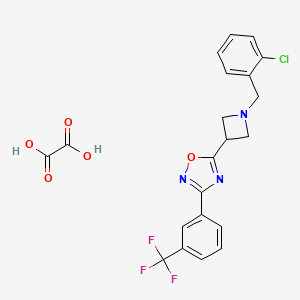
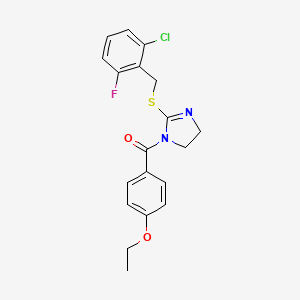
![N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2733279.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid](/img/structure/B2733281.png)
![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)
![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)
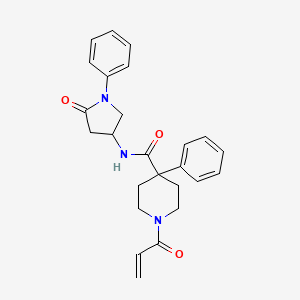
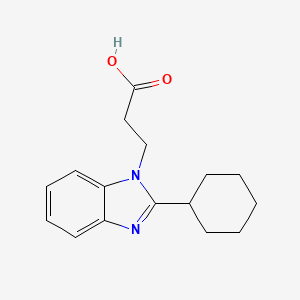
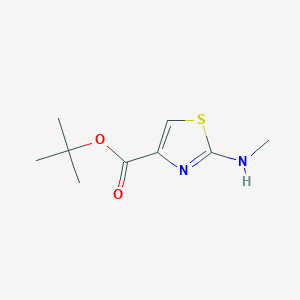
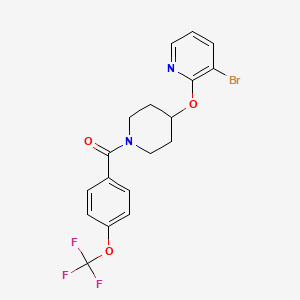
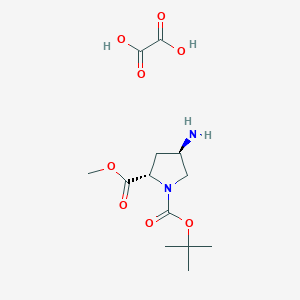
![Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2733294.png)
